

Technical Guide: Physicochemical Properties of (6-Bromo-5-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B183504

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromo-5-methoxypyridin-2-yl)methanol is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. A thorough understanding of the physical properties of this compound is fundamental for its application in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides a summary of the known physical data for **(6-Bromo-5-methoxypyridin-2-yl)methanol**. Due to the limited availability of experimentally determined quantitative data in peer-reviewed literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physical properties: melting point, boiling point, and solubility. These methodologies are intended to empower researchers to ascertain these parameters with high fidelity in a laboratory setting.

Core Physical Properties

While specific, experimentally verified quantitative data for **(6-Bromo-5-methoxypyridin-2-yl)methanol** is not widely available, the following information has been compiled from supplier safety data sheets and chemical databases.

Property	Value	Source
CAS Number	905562-91-6	Chemical Supplier Databases
Molecular Formula	C ₇ H ₈ BrNO ₂	Safety Data Sheet [1]
Molecular Weight	218.05 g/mol	Safety Data Sheet [1]
Physical Form	Solid	Chemical Supplier Databases
Predicted Boiling Point	325.8 ± 37.0 °C	Chemical Database Prediction [2]
Predicted Density	1.595 ± 0.06 g/cm ³	Chemical Database Prediction [2]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for the determination of melting point, boiling point, and solubility, which can be applied to **(6-Bromo-5-methoxypyridin-2-yl)methanol**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry, finely powdered **(6-Bromo-5-methoxypyridin-2-yl)methanol** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[3\]](#)[\[4\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[\[3\]](#)[\[5\]](#) This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[\[5\]](#)

- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
- Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.^[3]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.^{[6][7]} For a solid compound like **(6-Bromo-5-methoxypyridin-2-yl)methanol**, this determination would typically be performed under reduced pressure to prevent decomposition at high temperatures.

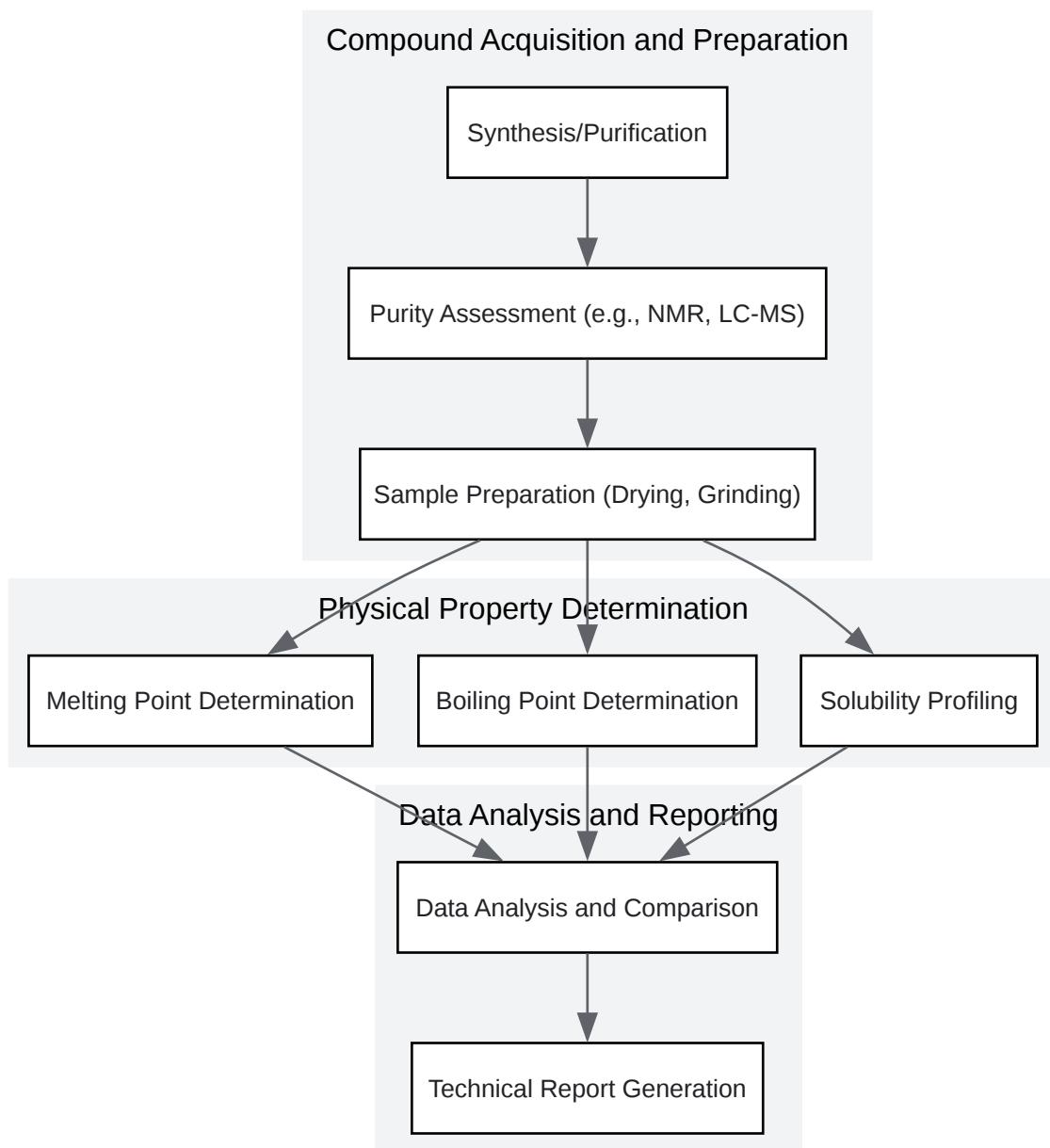
Methodology: Micro Boiling Point Determination (Thiele Tube Method)

- Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.^{[8][9]}
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).^[7]
- Heating: The Thiele tube is heated gently and uniformly.^{[7][8]}
- Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.^[7] The atmospheric pressure should also be recorded.^[6]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Shake-Flask Method


The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10][11]

- Sample Preparation: An excess amount of solid (**6-Bromo-5-methoxypyridin-2-yl)methanol** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.[10] The excess solid ensures that a saturated solution is achieved. [10]
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[12]
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[1][12]
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.[12]

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized chemical compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the physical characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. 905562-91-6 CAS MSDS ((6-bromo-5-methoxy-2-pyridinyl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (6-Bromo-5-methoxypyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183504#physical-properties-of-6-bromo-5-methoxypyridin-2-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com